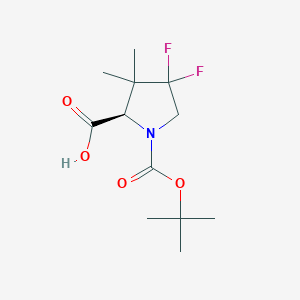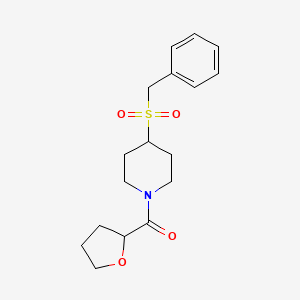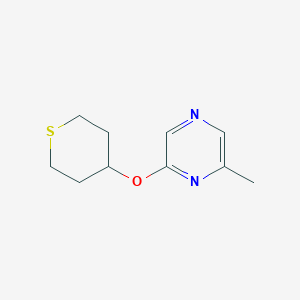
3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline
カタログ番号 B2814958
CAS番号:
1305814-96-3
分子量: 242.205
InChIキー: GOJGZQUIMGDXNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid” is a type of 1,2,4-triazole derivative .
Synthesis Analysis
A novel, metal-free process for the challenging synthesis of this compound has been reported . The synthesis features an efficient construction of the triazole ring under continuous-flow conditions .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The synthesis of this compound involves the construction of the triazole ring under flow conditions . This method is atom economical, highly selective, and environmentally benign .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available literature .科学的研究の応用
Antimicrobial and Antioxidant Agents
- The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives have been investigated for potential antimicrobial and antioxidant activities. These compounds exhibit a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. Their anti-bacterial results were further supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Tubulin Inhibition and Cytotoxicity
- Research on 1,2,3-triazole analogs of combretastatin A-4 as potential microtubule-binding agents showed that certain compounds exhibit significant cytotoxicity and tubulin inhibition. This suggests their potential as lead compounds for the development of new anticancer agents (Odlo et al., 2010).
Photoluminescent Materials
- The study on photoluminescent copper(I) complexes with amido-triazolato ligands demonstrates the potential of these compounds in the development of materials with specific photoluminescent properties. These complexes show long-lived photoluminescence with colors ranging from yellow to red-orange (Manbeck et al., 2011).
Chemical Synthesis and Characterization
- The synthesis and characterization of various triazole derivatives have been explored for their potential applications in different fields. These studies focus on the development of novel compounds with potential antimicrobial, antifungal, and anticancer properties. For instance, the synthesis of azoles from specific aniline derivatives has been investigated for their potential use in medicinal chemistry and materials science (Tumosienė & Beresnevicius, 2007).
Organic Synthesis Techniques
- Innovative synthesis techniques, such as microwave-assisted synthesis of triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles bearing indole moieties, have been developed. These methodologies aim to enhance the efficiency of chemical synthesis and find new applications for triazole derivatives in pharmaceuticals and materials science (Gomha & Riyadh, 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c1-5-15-9(17-16-5)6-2-7(10(11,12)13)4-8(14)3-6/h2-4H,14H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJGZQUIMGDXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC(=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2814875.png)
![1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814876.png)
![3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2814881.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2814882.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2814883.png)

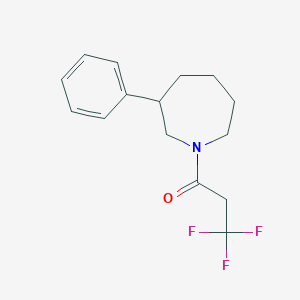
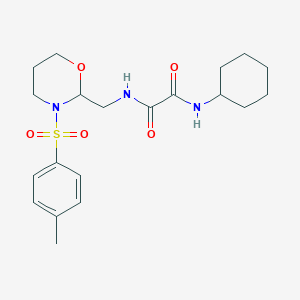

![6-Thia-1-azaspiro[3.5]nonane 6,6-dioxide hydrochloride](/img/structure/B2814891.png)
